10-Naphthalen-2-yl-[1]benzofuro[6,5-c]isochromen-5-one
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Overview
Description
10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one is a complex organic compound with the molecular formula C25H14O3 and a molecular weight of 362.377 g/mol It is known for its unique structure, which includes a naphthalene ring fused with a benzofuran and an isochromenone moiety
Preparation Methods
The synthesis of 10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the benzofuran in the presence of a Lewis acid catalyst.
Formation of the Isochromenone Moiety: The final step involves the cyclization of the intermediate compound to form the isochromenone ring, often under oxidative conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrogenated derivatives.
Scientific Research Applications
10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .
Comparison with Similar Compounds
10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one can be compared with similar compounds such as:
- 10-Naphthalen-2-yl-1benzofuro[6,5-c]chromen-5-one : Similar structure but lacks the isochromenone moiety.
- 10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-4-one : Similar structure but with a different position of the carbonyl group.
- 10-Naphthalen-2-yl- 1benzofuro[6,5-c]isochromen-6-one : Similar structure but with a different position of the carbonyl group .
The uniqueness of 10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H14O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
10-naphthalen-2-yl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C25H14O3/c26-25-19-8-4-3-7-18(19)20-12-21-22(14-27-23(21)13-24(20)28-25)17-10-9-15-5-1-2-6-16(15)11-17/h1-14H |
InChI Key |
NXKBVXNCFTWISE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=COC4=C3C=C5C6=CC=CC=C6C(=O)OC5=C4 |
Origin of Product |
United States |
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